Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring, an ethyl group, a methoxyethyl group, and a carboxylate ester group. Its unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, making the process more economical and sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-ethyl-3-methyloxirane-2-carboxylate: Lacks the methoxyethyl group.
2-Ethyl-3-methoxypyrazine: Contains a pyrazine ring instead of an oxirane ring.
2-Ethyl-3-methylpyrazine: Similar structure but with a pyrazine ring.
Uniqueness
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate is unique due to the presence of both an oxirane ring and a methoxyethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H20O4 |
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Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O4/c1-5-11(9(12)14-6-2)10(3,15-11)7-8-13-4/h5-8H2,1-4H3 |
InChI Key |
HCZAXNWJAIRJPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)(C)CCOC)C(=O)OCC |
Origin of Product |
United States |
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